molecular formula C9H14O5 B6595877 2-hydroxypropyl prop-2-enoate;prop-2-enoic acid CAS No. 39373-34-7

2-hydroxypropyl prop-2-enoate;prop-2-enoic acid

Cat. No.: B6595877
CAS No.: 39373-34-7
M. Wt: 202.20 g/mol
InChI Key: DGZIMLVEXGVYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid is a compound with significant applications in various fields. It is known for its role in polymer chemistry and is often used in the production of various copolymers. The compound is characterized by its molecular formula C12H17NaO7 and has a molecular weight of 296.24900 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid typically involves the esterification of acrylic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of temperature and pH to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid involves its ability to undergo polymerization and form copolymers. These copolymers can interact with various molecular targets and pathways, depending on their composition and structure. For instance, in drug delivery systems, the copolymers can encapsulate drugs and release them in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid is unique due to its hydroxypropyl group, which imparts specific properties such as increased hydrophilicity and reactivity in polymerization reactions. This makes it particularly useful in applications requiring hydrophilic copolymers .

Properties

CAS No.

39373-34-7

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

2-hydroxypropyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C6H10O3.C3H4O2/c1-3-6(8)9-4-5(2)7;1-2-3(4)5/h3,5,7H,1,4H2,2H3;2H,1H2,(H,4,5)

InChI Key

DGZIMLVEXGVYDW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C=C)O.C=CC(=O)O

Related CAS

55719-33-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.